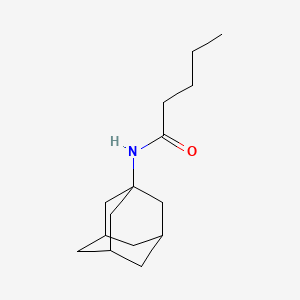

Valeramide, N-(1-adamantyl)-

Description

Overview of Adamantane (B196018) Derivatives in Medicinal Chemistry Research

Adamantane's distinct three-dimensional structure and its physicochemical properties have captured the attention of medicinal chemists. publish.csiro.au Its cage-like structure provides a rigid scaffold, which can be beneficial for the precise positioning of functional groups to interact with biological targets. publish.csiro.au The lipophilic nature of adamantane can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile. researchgate.netmdpi.com

The first significant breakthrough for adamantane in medicine was the discovery of the antiviral activity of amantadine (B194251) in 1963. publish.csiro.auacs.org Since then, a number of drugs containing the adamantane moiety have been developed and are used to treat a range of conditions, including viral infections, neurodegenerative diseases like Alzheimer's and Parkinson's disease, type 2 diabetes, and acne. publish.csiro.aufarmaciajournal.com

The incorporation of the adamantane scaffold into drug candidates is a strategy used to improve potency, selectivity, and metabolic stability. publish.csiro.auresearchgate.net Its rigid nature can help in optimizing the binding affinity of a ligand to its target receptor. publish.csiro.au Furthermore, adamantane derivatives have been investigated for their potential as antibacterial, antifungal, and anti-inflammatory agents. researchgate.netnih.gov

Table 1: Examples of Adamantane-Based Drugs and Their Applications

| Drug | Therapeutic Application |

| Amantadine | Antiviral, Parkinson's disease publish.csiro.aufarmaciajournal.com |

| Memantine | Alzheimer's disease publish.csiro.au |

| Rimantadine | Antiviral publish.csiro.aufarmaciajournal.com |

| Tromantadine | Antiviral publish.csiro.aufarmaciajournal.com |

| Adapalene | Acne vulgaris publish.csiro.au |

| Vildagliptin | Type 2 diabetes publish.csiro.aumdpi.com |

| Saxagliptin | Type 2 diabetes publish.csiro.aumdpi.com |

Rationale for Investigating N-(1-Adamantyl)valeramide and Related Compounds

The investigation into N-acyladamantanes, including N-(1-adamantyl)valeramide and similar amide derivatives, is driven by the continued search for new therapeutic agents with improved properties. The amide linkage provides a point for chemical modification, allowing for the synthesis of a diverse library of compounds with varying substituents.

Research on related N-(1-adamantyl) amides has shown a wide range of biological activities. For instance, N-(1-adamantyl)benzamides have been explored as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), suggesting potential anti-inflammatory applications. nih.gov Other studies have identified N-adamantyl amides with antimycobacterial activity, highlighting their potential in treating infectious diseases like tuberculosis. nih.gov

The synthesis and biological evaluation of novel N-(1-adamantyl)carboxamides and related thiourea (B124793) derivatives have also been a focus of research, with some compounds showing promising antimicrobial and hypoglycemic activities. mdpi.comnih.gov The rationale for exploring these compounds often stems from the desire to combine the favorable properties of the adamantane group with other pharmacologically active moieties to create new chemical entities with enhanced therapeutic potential. mdpi.com The investigation of N-(1-adamantyl)valeramide fits within this broader effort to systematically explore the chemical space of adamantane derivatives and identify new lead compounds for drug discovery.

Structure

3D Structure

Properties

CAS No. |

3725-89-1 |

|---|---|

Molecular Formula |

C15H25NO |

Molecular Weight |

235.36 g/mol |

IUPAC Name |

N-(1-adamantyl)pentanamide |

InChI |

InChI=1S/C15H25NO/c1-2-3-4-14(17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17) |

InChI Key |

KFCIIXFSQAONDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Routes to N-(1-Adamantyl)valeramide

The synthesis of N-(1-adamantyl)valeramide, like other N-substituted amides, can be achieved through various established and modified chemical transformations. These methods primarily revolve around the formation of the robust amide bond between the 1-adamantylamine and a valeric acid derivative.

Classical Amide Bond Formation Approaches

The most fundamental approach to forming the amide linkage in N-(1-adamantyl)valeramide involves the reaction of 1-adamantylamine with an activated form of valeric acid. A common strategy is the conversion of valeric acid to its more reactive acyl chloride. This can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting valeryl chloride readily reacts with 1-adamantylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide. fishersci.co.uk

Alternatively, coupling reagents commonly employed in peptide synthesis can be utilized. fishersci.co.uk Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid group of valeric acid, facilitating nucleophilic attack by the amino group of 1-adamantylamine. fishersci.co.uk These methods are typically carried out in aprotic solvents and offer mild reaction conditions.

Modifications of Existing Synthetic Procedures

Modifications to classical procedures often aim to improve yields, simplify purification, or utilize different starting materials. One notable modification is the Ritter reaction, which provides a pathway to N-substituted amides from alcohols or their corresponding carbocations and a nitrile. researchgate.netacs.orgacs.org In the context of N-(1-adamantyl)valeramide, 1-adamantanol (B105290) can be reacted with valeronitrile (B87234) in the presence of a strong acid catalyst, such as sulfuric acid. acs.orgijpsr.com This reaction proceeds through the formation of a stable adamantyl carbocation, which is then attacked by the nitrogen atom of the nitrile, followed by hydrolysis to the amide. Various catalysts, including copper-based systems, have been explored to enhance the efficiency and selectivity of the Ritter reaction for synthesizing N-(1-adamantyl) amides. researchgate.net

Another modified approach involves the direct use of adamantane (B196018) itself. acs.org This method circumvents the need for pre-functionalized adamantane derivatives like 1-aminoadamantane or 1-adamantanol. For instance, adamantane can be reacted with a nitrile in the presence of a suitable catalyst and oxidizing agent to directly afford the N-(1-adamantyl) amide.

One-Pot Synthesis Techniques

One-pot syntheses are highly desirable from an efficiency and environmental standpoint as they reduce the number of intermediate purification steps. Several one-pot procedures for the synthesis of N-(1-adamantyl) amides have been reported. scispace.commdpi.comresearchgate.net For example, a one-pot reaction can be designed where 1-bromoadamantane (B121549) is reacted with acetylamide in the presence of sulfuric acid to produce N-(1-adamantyl)acetamide. ijpsr.com A similar strategy could be adapted for the synthesis of N-(1-adamantyl)valeramide by substituting acetylamide with valeramide.

Another one-pot approach involves the direct amination of cage hydrocarbons. researchgate.net This has been demonstrated by treating adamantane with nitric acid in acetic acid, followed by the addition of urea (B33335) and heating, to produce cage amines. researchgate.net While this method primarily yields the amine, it highlights the potential for developing direct, one-pot amidation reactions from the hydrocarbon itself. Furthermore, the reaction of 1-[isocyanato(phenyl)methyl]adamantane with various anilines in a one-pot fashion has been shown to produce 1,3-disubstituted ureas in good yields, showcasing the utility of isocyanate intermediates in one-pot adamantane functionalization. mdpi.comnih.govdntb.gov.ua

Synthesis of Structural Analogues and Derivatives

The core structure of N-(1-adamantyl)valeramide can be readily modified to generate a library of structural analogues and derivatives, allowing for the systematic investigation of structure-activity relationships in various contexts.

N-Substituted Adamantyl Amides

The synthesis of a wide range of N-substituted adamantyl amides follows similar principles to those described for N-(1-adamantyl)valeramide. By varying the carboxylic acid component, a diverse array of amides can be prepared. For instance, reacting 1-adamantylamine with different acyl chlorides or carboxylic acids using standard coupling methods allows for the introduction of various alkyl, aryl, or heterocyclic moieties. ebi.ac.ukresearchgate.net

A series of adamantane derivatives of thiazolyl-N-substituted amides were synthesized in a three-step reaction. ebi.ac.uk Similarly, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been prepared and evaluated for their biological activities. researchgate.net The synthesis of N-(1-adamantyl)-2-chloroacetamide from chloroacetyl chloride and 1-adamantylamine in the presence of potassium carbonate is another example of creating N-substituted adamantyl amides. sigmaaldrich.com

Table 1: Examples of Synthesized N-Substituted Adamantyl Amides

| Starting Amine | Acylating Agent/Carboxylic Acid | Resulting Amide | Reference |

| 1-Adamantylamine | Thiazole-containing carboxylic acid | Adamantane derivative of thiazolyl-N-substituted amide | ebi.ac.uk |

| 1-Adamantylamine | 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetic acid | N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | researchgate.net |

| 1-Adamantylamine | Chloroacetyl chloride | N-(1-adamantyl)-2-chloroacetamide | sigmaaldrich.com |

| 1-Adamantylamine | Indole-2-carboxylic acid | N-(1-adamantyl)-indole-2-carboxamide | nih.gov |

Adamantane-Containing Thioureas and Ureas

In addition to amides, the corresponding thioureas and ureas are important structural analogues. The synthesis of adamantane-containing thioureas is often achieved by reacting 1-adamantyl isothiocyanate with various amines. nih.govresearchgate.net This isothiocyanate intermediate can be prepared from 1-adamantylamine. For example, reacting 1-adamantyl isothiocyanate with cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides. nih.gov Similarly, adamantane-1-carbonyl isothiocyanate, generated in situ from adamantane-1-carbonyl chloride and ammonium (B1175870) thiocyanate, reacts with halogenated anilines to form 1-(adamantane-1-carbonyl)-3-halophenyl thioureas. researchgate.net

Adamantane-containing ureas are typically synthesized by reacting 1-adamantylamine or its derivatives with isocyanates. nih.govcitedrive.com For instance, adamantyl ureas have been identified as potent anti-TB compounds. nih.gov The synthesis of these ureas can be achieved through a one-pot reaction involving the imidazocarbonylation of an aniline (B41778) derivative followed by reaction with an adamantylamine. nih.gov Another route involves the reaction of 1-[isocyanato(phenyl)methyl]adamantane with various anilines to produce 1,3-disubstituted ureas. mdpi.comnih.govdntb.gov.ua

Table 2: Synthesis of Adamantane-Containing Thioureas and Ureas

| Adamantane Starting Material | Reagent | Product Type | Reference |

| 1-Adamantyl isothiocyanate | Cyclic secondary amines | N-(1-adamantyl)carbothioamide | nih.gov |

| Adamantane-1-carbonyl chloride | Ammonium thiocyanate, then halogenated anilines | 1-(Adamantane-1-carbonyl)-3-halophenyl thiourea (B124793) | researchgate.net |

| 3,5-Dichloroaniline | 1,1'-Carbonyldiimidazole, then 1-adamantylamine | Adamantyl urea | nih.gov |

| 1-[Isocyanato(phenyl)methyl]adamantane | Fluorine/chlorine-containing anilines | 1,3-Disubstituted urea | mdpi.comnih.govdntb.gov.ua |

| Adamantane-1-amine | 4-Chlorophenyl isothiocyanate | 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | acs.org |

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings into adamantyl amide structures is a significant strategy for modifying their physicochemical properties and exploring novel biological activities. This often involves using adamantyl-containing building blocks in cyclization reactions or coupling the adamantyl amide moiety with pre-existing heterocyclic systems.

One common approach begins with the synthesis of an N-(1-adamantyl)carbothioamide intermediate. For instance, 1-adamantyl isothiocyanate can be reacted with various cyclic secondary amines, such as piperazine (B1678402) or morpholine, to yield the corresponding N-(1-adamantyl)carbothioamides. nih.gov These intermediates serve as versatile precursors for heterocyclic synthesis. A notable example is the attempted cyclization of 1,3-bis(adamantan-1-yl)thiourea with chloroacetic acid, which, under prolonged heating, led to desulfurization to form the urea analogue instead of the expected thiazolidin-4-one. nih.gov However, the desired 2-(adamantan-1-ylimino)thiazolidin-4-one and its derivatives were successfully obtained using microwave-assisted synthesis, demonstrating an effective method for overcoming reaction barriers. nih.gov

Another strategy involves the synthesis of adamantyl-functionalized thiadiazoles and triazoles. Starting from adamantane-1-carbonyl chloride, a 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide intermediate can be prepared. mdpi.com This intermediate can then be cyclized under different conditions to yield either a 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine or a 5-(adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com These heterocyclic amines or thiols can be further derivatized, for example, by forming an amide bond with a carboxylic acid, effectively linking the adamantyl-heterocycle conjugate to another molecule. mdpi.com

The following table summarizes representative reactions for incorporating heterocyclic rings into N-adamantyl structures.

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |

| 1-Adamantyl isothiocyanate | Cyclic secondary amines (e.g., piperidine (B6355638), morpholine) | N-(1-adamantyl)carbothioamides (precursors) | nih.govresearchgate.net |

| 1,3-Bis(adamantan-1-yl)thiourea | Chloroacetic acid (Microwave-assisted) | 2-(Adamantan-1-ylimino)thiazolidin-4-one | nih.gov |

| 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | Concentrated H₂SO₄ | 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine | mdpi.com |

| 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide | 1M NaOH, reflux | 5-(Adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |

| Adamantane-1-carboxylic acid hydrazide | Carbon disulfide, KOH | 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

These methodologies highlight the chemical versatility of adamantyl amides and their thio-analogues as platforms for accessing complex heterocyclic derivatives. The choice of synthetic route allows for the targeted incorporation of specific heterocyclic systems, such as thiazoles, triazoles, and oxadiazoles (B1248032), which are known pharmacophores in medicinal chemistry. nih.govresearchgate.net

Stereochemical Considerations in Synthesis

While the adamantane cage itself is achiral, the synthesis of N-(1-adamantyl) amides can involve stereochemical challenges when other chiral centers are present in the molecule or are formed during the synthetic sequence. The bulky nature of the adamantyl group can influence the stereochemical outcome of reactions at adjacent centers.

A key area where stereochemistry is crucial is in the synthesis of derivatives containing substituted adamantane skeletons or chiral side chains. For example, 1,2-disubstituted adamantane derivatives are inherently chiral, and developing synthetic pathways to obtain them as single enantiomers is a significant focus of research. mdpi.com The synthesis of enantiomerically pure 1,2-disubstituted adamantanes has been achieved through asymmetric reactions and resolution steps starting from a common bicyclic precursor, with subsequent cyclization retaining the stereochemistry. mdpi.com

In the context of amide synthesis, coupling a chiral carboxylic acid with 1-adamantylamine, or vice versa, requires conditions that prevent racemization of the chiral center. For instance, the coupling of N-Boc-L-proline with 1-phenethylamine has been achieved with no sign of epimerization using specific modern coupling agents, a principle that applies directly to syntheses involving adamantylamine. rsc.org

Stereoselective synthesis has been successfully applied to create complex adamantane-substituted heterocycles. A notable example is the synthesis of both (R)- and (S)-isomers of adamantyl-substituted piperidine derivatives. rsc.org This was accomplished through the controlled transformation of adamantyl-substituted N-Boc-homoallylamines into key enol ester intermediates, which then cyclized into the desired piperidine-2,4-diones with high stereoselectivity. rsc.org This demonstrates that it is possible to exert precise control over the stereochemistry of complex adamantane derivatives.

The resolution of racemic adamantane-containing compounds is another important strategy. Diastereomeric resolution, by reacting the racemic mixture with a chiral resolving agent, is a classic and effective method. This approach was used in the synthesis of single enantiomers of 1,8-di(1-adamantyl)naphthalenes, where the racemic product was converted into diastereomeric esters using ketopinic acid, allowing for their separation. rsc.org

The following table outlines strategies and examples related to stereochemical control in the synthesis of adamantane derivatives.

| Strategy | Example | Key Feature | Reference |

| Stereoselective Synthesis | Synthesis of adamantyl-substituted piperidine-2,4-diones | Transformation of N-Boc-homoallylamines via cyclic bromourethanes and enol esters. | rsc.org |

| Asymmetric Synthesis | Synthesis of enantiomerically pure 1,2-disubstituted adamantanes | Asymmetric reactions on a bicyclic precursor followed by stereoretentive cyclization. | mdpi.com |

| Diastereomeric Resolution | Resolution of 1,8-di(1-adamantyl)naphthalenes | Formation of diastereomeric esters using a chiral acid (ketopinic acid). | rsc.org |

| Racemization-Free Coupling | Amide bond formation with N-Boc-L-proline | Use of BTFFH as a coupling agent to prevent epimerization of the α-carbon. | rsc.org |

These examples underscore the importance of stereochemical control in the synthesis of adamantyl amides and related structures, enabling the preparation of enantiomerically pure compounds for detailed structure-activity relationship studies.

Challenges and Innovations in Adamantyl Amide Synthesis

The synthesis of N-(1-adamantyl) amides, including valeramide, presents distinct challenges, primarily stemming from the steric bulk of the adamantyl group. This steric hindrance can significantly lower reaction rates and yields, often rendering standard amide bond formation protocols inefficient. rsc.orgchimia.ch Consequently, considerable research has been dedicated to developing innovative methods to overcome these synthetic hurdles.

Challenges:

Steric Hindrance: The primary challenge is the steric bulk of the tertiary 1-adamantyl group, which impedes the approach of reagents to the nitrogen atom in amination reactions or to the carbonyl carbon in acylation reactions. This leads to low to moderate yields with many conventional coupling reagents. rsc.org

Low Reactivity of Substrates: Both 1-adamantylamine and adamantane carboxylic acid can be unreactive under mild conditions. For example, coupling adamantane carboxylic acid with sterically hindered amines is particularly challenging. rsc.org

Harsh Reaction Conditions: Classical methods to force the reaction, such as the Ritter reaction using strong mineral acids (e.g., concentrated H₂SO₄), require harsh conditions which may not be compatible with sensitive functional groups on the substrates. google.com Furthermore, these methods can generate significant waste.

Limitations of Catalysts: Some catalytic systems show limited efficacy for bulky substrates. For instance, preliminary studies on silica-catalyzed direct amidation revealed limitations when using sterically demanding substrates like adamantane carboxylic acid. whiterose.ac.uk

Innovations:

To address these challenges, several innovative synthetic strategies have been developed, focusing on novel catalysts, alternative reaction pathways, and improved reaction conditions.

Advanced Catalytic Systems: A variety of metal-based catalysts have been shown to be effective. Manganese compounds can catalyze the reaction between 1-bromoadamantane and carboxylic acid amides in water, affording N-(adamantan-1-yl)amides in good yields (70-90%). researchgate.net Copper catalysts, such as CuBr, have been successfully used in the Ritter reaction between adamantan-1-ol and various nitriles, providing a cheaper and more selective alternative to traditional acid catalysts. google.comresearchgate.net

Ritter Reaction Modifications: The Ritter reaction remains a cornerstone of adamantyl amide synthesis, and many innovations focus on its improvement. The use of ionic liquids like [BMIM(SO₃H)][OTf] as both solvent and catalyst allows the reaction to proceed under milder conditions with high yields. researchgate.net Other novel promoters include mechanochemical activation (ball milling) and the use of perfluorinated sulfonic acid resins (Nafion NR50) under microwave irradiation. google.com

Isocyanate Chemistry: An alternative and highly effective route involves the addition of Grignard reagents to 1-adamantyl isocyanate. This method has proven successful for the synthesis of exceptionally hindered amides that are difficult to access through other means. chimia.ch For example, the reaction of adamantylmagnesium bromide with adamantyl isocyanate provides the corresponding amide in 75% yield. rsc.org

Specialized Coupling Reagents: For direct coupling of carboxylic acids and amines, new reagents have been developed specifically for hindered substrates. The coupling agent BTFFH (N,N'-bis(2,4,6-trifluorophenyl)formamidinium hexafluorophosphate) has been shown to be highly effective for forming amide bonds between sterically demanding partners, providing satisfactory yields where other methods fail. rsc.org

The following table summarizes some of the innovative methods developed for the synthesis of adamantyl amides.

| Method | Catalyst/Reagent | Key Advantage | Reference |

| Modified Ritter Reaction | CuBr | Inexpensive catalyst, high selectivity | google.com |

| Modified Ritter Reaction | Ionic Liquid [BMIM(SO₃H)][OTf] | Mild conditions, high yields (up to 87%) | researchgate.net |

| Catalytic Amidation | Manganese (II, VII) salts | Reaction proceeds in water, good yields | researchgate.net |

| Isocyanate Addition | Grignard Reagents (e.g., R-MgBr) | Effective for extremely sterically hindered amides | rsc.orgchimia.ch |

| Specialized Coupling | BTFFH | High yields for hindered acid/amine couplings | rsc.org |

| Mechanochemical Synthesis | H₂SO₄ (in ball mill) | Solvent-free, rapid reaction (30 min) | google.com |

These innovations provide a robust toolkit for chemists, enabling the efficient and selective synthesis of Valeramide, N-(1-adamantyl)- and other sterically encumbered adamantyl amides that were previously challenging to prepare.

Structure Activity Relationship Sar Studies of N 1 Adamantyl Valeramide and Its Analogues

Impact of Adamantane (B196018) Moiety on Molecular Recognition

The adamantane group is a cornerstone in the design of numerous biologically active compounds. nih.govresearchgate.net Its incorporation into a molecule like valeramide is a deliberate strategy to leverage its unique physicochemical properties. The adamantane moiety is a bulky, rigid, and highly lipophilic hydrocarbon cage. nih.govresearchgate.net

Key impacts of the adamantane moiety include:

Enhanced Lipophilicity : In nearly all cases, a compound bearing an adamantyl group is more lipophilic than its non-adamantyl counterpart. nih.govresearchgate.net This property can significantly influence a molecule's pharmacokinetic profile, including its ability to cross cell membranes. nih.govresearchgate.net

Steric Bulk and Shape : The adamantyl group's size and three-dimensional structure can enhance binding affinity and selectivity for specific biological targets like enzymes or receptors. It can serve as an ideal fit for hydrophobic cavities within these macromolecules, a concept crucial for molecular recognition. nih.govpensoft.net

Metabolic Stability : The rigid cage structure of adamantane can protect adjacent functional groups from enzymatic degradation, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug. nih.gov

Modulation of Therapeutic Index : Beyond simply increasing the partition coefficient, the adamantane group has been shown to positively modulate the therapeutic index of many experimental compounds through a variety of mechanisms. nih.govresearchgate.net

The discovery of amantadine's antiviral properties in the 1960s spurred extensive research into adamantane derivatives as potential therapeutic agents, establishing it as a valuable pharmacophore in drug discovery. nih.govresearchgate.netnih.gov

Influence of Amide Linker Modifications on Biological Interactions

The amide linker connecting the adamantane moiety to the valeramide portion is not merely a spacer but plays a critical role in the molecule's interaction with biological targets. Modifications to this linker can have profound effects on activity.

For instance, in a study on adamantane-containing benzimidazoleamide derivatives with antimycobacterial properties, reversing the amide linker (from -CONH- to -NHCO-) was found to be unfavorable. The reversed amide compound showed significantly lower activity compared to the original N-adamantyl benzimidazole-2-carboxamide derivatives, suggesting that the specific orientation of the carbonyl and N-H groups is crucial for potent biological interaction in that particular framework. nih.gov Similarly, in other heterocyclic systems, the removal of the amide carbonyl group has been shown to result in a significant loss of inhibitory activity, underscoring the importance of this functional group for binding. mdpi.com The acetamide (B32628) linker can facilitate crucial hydrogen bonding and other interactions with biological targets.

Substituent Effects on Biological Activity Profiles (In Vitro)

The biological activity of N-(1-adamantyl)valeramide analogs can be finely tuned by introducing various substituents at different positions on the molecule. These substitutions alter the electronic, steric, and lipophilic properties, leading to diverse activity profiles.

Modifying the length of the alkyl chain of the valeramide component can significantly impact biological potency, although the optimal length is often target-dependent.

In a series of N-(adamantan-1-ylcarbamothioyl) derivatives designed as urease inhibitors, a long alkyl chain was found to be vital for enzyme inhibition, with the analog possessing a seven-carbon chain (octanamide) showing excellent activity. mdpi.com

Conversely, in a series of 2-(quinolin-4-yloxy) acetamide antimycobacterial agents, it was observed that as the alkyl chain length at a specific position increases, the potency diminishes. nih.gov

Studies on cinnamate (B1238496) esters as antiprotozoal agents showed that medium-sized linear alkyl chains in the ester group conferred the highest activity against L. donovani, while unsaturation in the chain was detrimental. bohrium.com

These findings indicate that there is no universal rule for alkyl chain length, and optimization must be performed for each specific biological target and compound series.

Table 1: Effect of Alkyl Chain Variation in Adamantane Analogs

| Compound Series | Alkyl Chain Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-(Adamantan-1-ylcarbamothioyl) amides | 7-carbon alkyl chain | Excellent urease inhibition | mdpi.com |

| 2-(Quinolin-4-yloxy) acetamides | Increasing alkyl chain length | Diminished antimycobacterial potency | nih.gov |

Replacing or substituting parts of the core structure with aromatic or heterocyclic rings is a common strategy to explore new chemical space and modulate biological activity. The introduction of these rings can influence potency, selectivity, and pharmacokinetic properties.

Indole and Benzimidazole : N-(1-adamantyl)indole-2-carboxamide analogues have demonstrated high potency against M. tuberculosis. nih.gov Benzimidazole-containing structures have also been extensively studied. nih.govmdpi.comnih.gov

Triazoles : Series of 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivatives have been synthesized and shown to possess potent antibacterial and anti-inflammatory activities. nih.govresearchgate.net

Other Heterocycles : In the search for 11β-HSD1 inhibitors, adamantyl ketones have been linked to various five-membered heterocyclic rings, including thiophene (B33073), 1-methyl-1H-imidazole, and 5-methyl-1,3,4-thiadiazole, with the latter showing improved potency. nih.gov In other studies, replacing a phenyl ring with heterocycles like pyridines, pyrimidines, and oxadiazoles (B1248032) was a key strategy to improve selectivity and pharmacokinetic profiles. researchgate.net The reactivity of these heterocycles to further substitution varies, with a general order of pyrrole (B145914) > furan (B31954) > thiophene > benzene (B151609) for electrophilic substitution. msu.edu

Table 2: Examples of Heterocyclic Substitutions in Adamantane Analogs

| Heterocyclic Moiety | Compound Class | Target/Activity | Reference |

|---|---|---|---|

| Indole | N-(1-adamantyl)indole-2-carboxamide | Antimycobacterial (MmpL3 inhibitor) | nih.gov |

| 1,2,4-Triazole | 5-(1-adamantyl)-1,2,4-triazole-3-thiol | Antibacterial, Anti-inflammatory | nih.govresearchgate.net |

| 1,3,4-Thiadiazole | Adamantyl heterocyclic ketones | 11β-HSD1 inhibition | nih.gov |

The introduction of halogens and other small functional groups is a powerful tool in medicinal chemistry to modulate a compound's biological activity. nih.gov Halogenation can affect a molecule's conformation, lipophilicity, metabolic stability, and binding interactions.

Potency Enhancement : A 3,5-dichloro substituted adamantane analog exhibited potent anti-tuberculosis activity. nih.gov In a separate study on urease inhibitors, an analog with a 2-chlorophenyl substitution was among the most effective compounds. mdpi.com

Positional and Size Effects : The impact of halogenation is highly dependent on the position and nature of the halogen. A systematic study on A2B adenosine (B11128) receptor antagonists showed that monohalogenation at one position produced potent ligands regardless of the halogen, whereas halogenation at a different position, or dihalogenation, led to a size-dependent decrease in affinity. diva-portal.org Similarly, the orientation of halogen atoms on a phenyl ring has been shown to greatly influence MAO-B inhibition. acs.org

Improved Pharmacokinetics : In some series, the introduction of a fluorine atom has been shown to improve properties like solubility and microsomal stability. diva-portal.org

Table 3: Impact of Halogenation on the Activity of Adamantane Analogs

| Halogen Substitution | Compound Series | Observed Effect | Reference |

|---|---|---|---|

| 3,5-Dichloro | Adamantane-based anti-TB agent | Potent activity | nih.gov |

| 4,6-Difluoro | N-(1-adamantyl)indole-2-carboxamide | Most active compound in the study | nih.gov |

| 2-Chlorophenyl | N-(adamantan-1-ylcarbamothioyl)benzamide | High urease inhibition activity | mdpi.com |

| Monohalogenation at position 8 | A2B Adenosine Receptor Antagonists | Potent ligands, irrespective of halogen type | diva-portal.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comnih.gov This approach is invaluable for rational drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that are most important for potency. nih.govjbclinpharm.org

A typical QSAR study involves:

Data Set Compilation : A set of structurally related compounds, such as analogs of N-(1-adamantyl)valeramide, with measured biological activities is assembled.

Descriptor Calculation : For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., lipophilicity, electronic properties) or topological and 3D features.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). biointerfaceresearch.comjbclinpharm.org

Validation : The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model generation). jbclinpharm.org

While a specific QSAR model for N-(1-adamantyl)valeramide is not detailed in the available literature, QSAR studies have been successfully applied to other adamantane-containing series. For example, a QSAR analysis of aza-crown ethers containing adamantyl substituents used ADME (Absorption, Distribution, Metabolism, and Excretion) parameters to build a regression model that could explain their biological activity. mdpi.com Such models can guide the synthesis of new analogs by prioritizing substitutions that are predicted to enhance activity, thereby accelerating the drug discovery process. nih.gov

Mechanistic Investigations and Biological Target Exploration in Preclinical Systems

Enzyme Inhibition Studies (In Vitro)

The rigid, lipophilic adamantane (B196018) cage is a key pharmacophore that facilitates interaction with the active or allosteric sites of various enzymes. Derivatives of N-(1-adamantyl) have been synthesized and evaluated against several important enzyme targets.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046). nih.gov Its inhibition is a key strategy in agriculture and medicine. While Valeramide, N-(1-adamantyl)- itself has not been the primary focus, closely related N-acyl-thiourea derivatives incorporating the adamantane scaffold have been extensively studied as potent urease inhibitors. nih.govresearchgate.net

One study on a series of amantadine-thiourea conjugates found that derivatives with an adamantane group were more potent than the standard inhibitor, thiourea (B124793). nih.govresearchgate.net Kinetic analysis performed on the most active compound in that series, N-(adamantan-1-ylcarbamothioyl)octanamide, revealed a non-competitive mode of inhibition. nih.govresearchgate.net This indicates that the inhibitor does not compete with the substrate (urea) for the active site but instead binds to an allosteric site on the urease enzyme, altering its conformation and reducing its catalytic efficiency. nih.govmdpi.com Molecular docking simulations supported this finding, showing the inhibitor binding to amino acid residues outside of the enzyme's catalytic pocket. nih.govresearchgate.net

Table 1: In Vitro Urease Inhibition by Adamantane-Thiourea Derivatives

| Compound Name | Structure Feature | IC₅₀ (µM) |

|---|---|---|

| N-(adamantan-1-ylcarbamothioyl)octanamide | 7-carbon alkyl chain | 0.0085 ± 0.0011 nih.gov |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | 2-chlorophenyl substitution | 0.0087 ± 0.001 nih.gov |

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating glucocorticoid levels by converting inactive cortisone (B1669442) into active cortisol within specific tissues like the liver and adipose tissue. google.comnih.gov Inhibition of this enzyme is a therapeutic strategy for metabolic syndrome, diabetes, and obesity. google.comtandfonline.comtandfonline.com The adamantyl group has been identified as a popular and effective moiety in various structural combinations for 11β-HSD1 inhibition. nih.gov

Series of adamantyl carboxamide and acetamide (B32628) derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov Optimization of initial lead compounds led to the discovery of inhibitors with IC₅₀ values in the low nanomolar range. scienceopen.comnih.gov These compounds were found to be highly selective for 11β-HSD1, showing no significant activity against the related enzymes 11β-HSD2 and 17β-HSD1. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that the core structure of an adamantyl group linked to a heterocyclic moiety via a linker containing a carbonyl group often results in potent inhibitors. scienceopen.comnih.gov

Table 2: Inhibition of Human 11β-HSD1 by Adamantyl Amide Derivatives

| Compound Class | Specific Derivative Example | IC₅₀ (nM) |

|---|---|---|

| Adamantyl Carboxamide | Compound 15 (specific structure proprietary) | 114 nih.gov |

| Adamantyl Ethanone | Compound 14 (specific structure proprietary) | < 50 nih.gov |

| Adamantyl Ethanone | Compound 17 (specific structure proprietary) | < 50 nih.gov |

IC₅₀ values were determined in cell-based assays using HEK-293 cells transfected with the human 11β-HSD1 gene. nih.govnih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. biorxiv.orgmdpi.com They exist mainly as two isoforms, the constitutive COX-1 and the inducible COX-2. nih.gov Research has explored the interaction of adamantyl derivatives with these enzymes.

A theoretical study evaluated the interaction of an adamantyl derivative with both COX-1 and COX-2, suggesting a higher affinity for the enzyme surfaces compared to control drugs like indomethacin (B1671933) and celecoxib. researchgate.net More concretely, a series of 5-adamantyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their COX inhibitory activity. nih.gov The biological results demonstrated that these compounds are effective and, in some cases, highly selective COX-1 inhibitors. nih.gov The most active compounds showed IC₅₀ values for COX-1 that were superior to the reference drugs ibuprofen (B1674241) and naproxen. nih.gov Molecular docking predicted that these compounds bind within the enzyme's active site, forming key interactions such as hydrogen bonds with Tyr355 and pi-cationic interactions with Arg120. nih.gov

Table 3: Cyclooxygenase Inhibition by Adamantyl-Thiadiazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |

|---|---|---|---|

| Compound 3 | 1.08 | >100 | >92.59 |

| Compound 4 | 1.12 | >100 | >89.28 |

| Compound 14 | 9.62 | >100 | >10.39 |

| Ibuprofen (Reference) | 12.7 | 35.4 | 2.78 |

Data from reference nih.gov. A higher selectivity index indicates greater selectivity for COX-1 over COX-2.

The adamantane scaffold has been incorporated into molecules designed to inhibit a variety of other enzyme systems. While specific data on Valeramide, N-(1-adamantyl)- is limited, research on analogous structures suggests a broad potential for enzymatic interaction. Adamantane-containing compounds have been reported to exhibit inhibitory activity against several other enzyme classes, including tyrosine kinases, glucosyl-ceramide synthase, cholinesterases, glycogen (B147801) synthase kinase-3 (GSK-3), and steroid sulfatase. researchgate.net The lipophilic nature of the adamantane group often enhances the ability of these compounds to access enzyme binding pockets.

Receptor Modulation and Ligand Binding (In Vitro)

Beyond enzyme inhibition, adamantane derivatives have been investigated as ligands that modulate the function of various cell surface and intracellular receptors. The rigid structure of the adamantane core allows it to fit into specific receptor binding sites, acting as either an agonist or antagonist.

Research has identified adamantane-based ligands as modulators of transient receptor potential (TRP) channels. researchgate.net For example, one study designed a family of modulators for the thermosensory channel TRPM8, identifying a potent and selective antagonist that reduces TRPM8-induced neuronal firing. researchgate.net In the realm of neurotransmitter receptors, adamantane derivatives have been explored for their interaction with the N-Methyl-D-aspartate (NMDA) receptor. researchgate.net Furthermore, studies have characterized the binding of ligands to AMPA receptors, which are a type of ionotropic glutamate (B1630785) receptor, and have explored how mutations in dopamine (B1211576) receptors can affect ligand binding and receptor activation. nih.govmpg.de The multi-target directed ligand (MTDL) approach often utilizes scaffolds that can interact with multiple receptors, with the σ₁ receptor being a notable target for which numerous ligands have been developed. nih.gov

Cellular Assays and Phenotypic Screening (Non-Clinical)

Cell-based assays are crucial for understanding a compound's activity in a biological context, moving beyond isolated enzymes or receptors. criver.com These assays assess efficacy and mechanism of action within a living cell, providing more physiologically relevant data. criver.compharmaron.com For instance, the inhibitory activity of adamantyl amides on 11β-HSD1 was determined using a cellular assay in HEK-293 cells that were genetically engineered to express the human enzyme. nih.gov

Inhibition of Cellular Processes (e.g., Tumor Growth Inhibition, Apoptosis Induction in Cell Lines)

The adamantyl moiety, a key structural feature of Valeramide, N-(1-adamantyl)-, is found in various molecules that have demonstrated the ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). For instance, certain adamantyl-containing retinoid-derived molecules have been shown to induce apoptosis in cancer cell lines. nih.gov The replacement of a carboxylate group with a carboxamide, a group structurally related to the amide in Valeramide, N-(1-adamantyl)-, has been explored in these contexts, although in some cases this led to reduced apoptotic activity. nih.gov

Studies on other structurally related adamantane derivatives have also pointed towards anti-tumor potential. guidechem.com For example, some adamantyl group-containing retinoid-related compounds are known to induce apoptosis in cancer cells. drugbank.com The therapeutic potential of inducing apoptosis in cancer cells is a significant area of research, as dysfunction in this process can lead to malignant cell proliferation. nih.gov Ceramide analogues, for example, have been shown to induce rapid cell death in metastatic human colon cancer by activating pro-apoptotic molecules. nih.gov

While direct studies on Valeramide, N-(1-adamantyl)- for tumor growth inhibition and apoptosis are not extensively detailed in the provided results, the known bioactivity of the adamantane scaffold suggests a potential avenue for investigation. The general principle of using small molecules to induce apoptosis is a promising strategy in cancer therapy. nih.govplos.org

Neuroprotective Effects in Cellular Models

The adamantane nucleus is a key feature in several compounds with known neuroprotective effects. For instance, amantadine (B194251), an adamantane derivative, is used in the treatment of Parkinson's disease. plos.org The mechanism of action for some aminoadamantane derivatives involves the modulation of neurotransmitter systems and antagonism of the NMDA receptor, which is crucial for synaptic plasticity and memory.

Research has shown that certain adamantane derivatives can offer neuroprotection in models of neurodegenerative diseases like Alzheimer's disease by reducing neuroinflammation and improving cognitive function. The P2X7 receptor, which is implicated in neuroinflammatory and neurodegenerative processes, has been a target for adamantane-based antagonists. nih.govfrontiersin.org Inhibition of this receptor has been shown to have neuroprotective effects in cellular and animal models of Parkinson's disease. nih.gov

Furthermore, studies on in vitro models of ischemia have demonstrated that lactate (B86563) can exert neuroprotective effects, and the expression of its receptor, HCA1, is enhanced in the brain following ischemic events. researchgate.net While not directly related to Valeramide, N-(1-adamantyl)-, this highlights the diverse mechanisms through which neuroprotection can be achieved and investigated in cellular models.

Although specific studies on the neuroprotective effects of Valeramide, N-(1-adamantyl)- are not available in the search results, the established neuropharmacology of the adamantane scaffold suggests that it could be a worthwhile area of future investigation.

Molecular Target Identification and Validation (Cell-Free Systems)

The identification of molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. nih.gov Chemical proteomics is a powerful tool for this purpose, enabling the identification of protein targets and off-targets. nih.govmdpi.comjapsonline.com

Protein Binding Assays

Protein binding assays are fundamental in determining the interaction between a small molecule and its protein target. researchgate.netfluidic.com These assays can quantify the binding affinity, providing crucial information for drug development. researchgate.net The adamantyl group, due to its lipophilicity and rigid structure, can enhance the binding affinity and selectivity of a compound to its target protein.

While specific protein binding data for Valeramide, N-(1-adamantyl)- is not present in the search results, studies on other adamantane derivatives highlight the importance of this analysis. For instance, adamantyl carboxamide and acetamide derivatives have been evaluated for their inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with some compounds showing potent inhibitory activity. nih.gov Such studies typically involve assays to determine the IC50 values, which represent the concentration of the compound required to inhibit the protein's activity by 50%.

Specific Target Engagement Studies (e.g., MmpL3 transporter protein)

A significant body of research has identified the mycobacterial membrane protein Large 3 (MmpL3) as a key target for several classes of adamantane-containing compounds with antimycobacterial activity. nih.govfrontiersin.orgnih.govtandfonline.com MmpL3 is an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govnih.gov

Several structurally diverse inhibitors, including adamantyl ureas and indolecarboxamides, have been shown to target MmpL3. nih.govresearchgate.net The mechanism of some of these inhibitors involves the dissipation of the transmembrane electrochemical proton gradient, which indirectly inhibits the function of MmpL3. nih.gov The identification of MmpL3 as a target was often achieved through the generation and whole-genome sequencing of resistant mutants, which revealed mutations in the mmpL3 gene. frontiersin.orgnih.gov

While there is no direct evidence from the search results that Valeramide, N-(1-adamantyl)- targets MmpL3, the established activity of other adamantane amides against mycobacteria makes MmpL3 a plausible and interesting potential target for future investigation.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Valeramide, N-(1-adamantyl)- |

| N-(1-adamantyl)valeramide |

| Amantadine |

| N-(1-adamantyl)carbothioamides |

| N-adamantyl-indole-2-carboxamides |

| Adamantyl ureas |

| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) |

| Mycobacterial membrane protein Large 3 (MmpL3) |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. chemrxiv.org This modeling is crucial in drug design for understanding how a ligand might interact with a protein's active site. nih.govsemanticscholar.org The binding process can be conceptualized through models like the "lock-and-key" theory, where the ligand and protein have complementary shapes, or the "induced fit" model, which posits that the protein's active site can change conformation to accommodate the ligand. nih.gov

For adamantane-containing compounds, molecular docking studies reveal that the bulky, cage-like adamantyl group plays a significant role in binding, primarily through hydrophobic interactions. researchgate.netnih.gov The lipophilic nature of the adamantyl moiety allows it to fit into hydrophobic pockets within a protein's active site, enhancing binding affinity. nih.gov

Studies on various N-(1-adamantyl) derivatives have elucidated their binding modes with different enzymes. For instance, adamantyl derivatives have been docked into the active sites of cholinesterase and urease enzymes. researchgate.netmdpi.com These simulations consistently highlight that hydrophobic interactions between the adamantyl cage and non-polar amino acid residues are a predominant factor in the binding affinity. researchgate.net In addition to hydrophobic contacts, hydrogen bonds, often involving the amide group or other functional moieties, are critical for stabilizing the ligand-protein complex. mdpi.comresearchgate.net

| Interaction Type | Contributing Molecular Moiety | Typical Interacting Protein Residues | Reference |

|---|---|---|---|

| Hydrophobic Interactions | Adamantyl Cage | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan | researchgate.netnih.gov |

| Hydrogen Bonding | Amide N-H (Donor) | Aspartate, Glutamate (B1630785), Serine (carbonyl oxygen) | mdpi.com |

| Hydrogen Bonding | Amide C=O (Acceptor) | Arginine, Lysine, Serine, Histidine (N-H groups) | mdpi.com |

| Van der Waals Forces | Entire Ligand | Various residues in the binding pocket | researchgate.net |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a molecule's geometry, stability, and various spectroscopic properties with high accuracy. mdpi.comnih.gov

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. semanticscholar.org For Valeramide, N-(1-adamantyl)-, conformational flexibility arises from the rotation around the single bonds within the valeryl (pentanoyl) chain and the C-N amide bond. DFT calculations can map the potential energy surface by systematically rotating these bonds, allowing for the identification of local and global energy minima. nih.gov

Studies on similar adamantane-linked structures have shown that distinct folded and extended conformations can exist, with DFT calculations being used to determine the energy barriers between them. mdpi.com For Valeramide, N-(1-adamantyl)-, the interactions between the valeryl chain and the bulky adamantyl group would significantly influence the conformational preferences.

DFT provides a reliable method for predicting the spectroscopic properties of molecules. Calculated vibrational frequencies can be correlated with experimental Fourier-transform infrared (FT-IR) and Raman spectra, aiding in the assignment of complex spectral bands to specific molecular motions. scispace.comnih.govnih.gov

For Valeramide, N-(1-adamantyl)-, DFT calculations would predict characteristic vibrational modes. These include the N-H stretching and bending vibrations, the strong C=O stretching of the amide group (Amide I band), and the C-N stretching mixed with N-H bending (Amide II band). Additionally, distinct frequencies corresponding to the C-H stretching and bending modes of the adamantyl cage and the valeryl alkyl chain would be calculated. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Vis absorption spectra. scispace.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretching | 3200 - 3400 | nih.gov |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1680 | nih.gov |

| Amide (C-N/N-H) | Stretching/Bending (Amide II) | 1520 - 1570 | nih.gov |

| Adamantyl/Valeryl (C-H) | Stretching | 2850 - 3000 | nih.gov |

| Alkyl Chain (CH₂) | Bending (Scissoring) | ~1465 | nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is invaluable for predicting its chemical reactivity. researchgate.netrsc.org The MEP surface illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov

For Valeramide, N-(1-adamantyl)-, the MEP surface would show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is susceptible to electrophilic attack. Conversely, a region of positive potential would be located around the amide hydrogen atom, making it a likely site for nucleophilic attack and a hydrogen bond donor. nih.govcore.ac.uk The adamantyl and valeryl hydrocarbon portions would exhibit a relatively neutral potential (green/yellow), confirming their non-polar, hydrophobic character. osti.gov

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a solid-state crystal lattice is dictated by a network of intermolecular interactions. Understanding these interactions is fundamental to crystal engineering and predicting the physical properties of a material. Computational methods such as Hirshfeld surface analysis and pixel-based energy calculations (CLP-Pixel) are used to visualize and quantify these non-covalent interactions. mdpi.comrsc.org

Advanced Quantum Chemical Calculations (e.g., NBO, Hyperpolarizability)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wisc.educhemrxiv.org It allows for the quantification of electron density delocalization and charge transfer between orbitals. cienciaviva.pt

For Valeramide, N-(1-adamantyl)-, a key feature revealed by NBO analysis would be the resonance within the amide bond. This is quantified as a significant stabilization energy (E(2)) arising from the delocalization of a lone pair from the nitrogen atom (LP(N)) into the antibonding π* orbital of the carbonyl group (π*(C=O)). researchgate.net This interaction is responsible for the planar geometry of the amide group and its partial double-bond character.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Description | Reference |

|---|---|---|---|---|

| LP (1) N | π* (C=O) | ~50-60 | n → π* delocalization; amide resonance | cienciaviva.ptresearchgate.net |

Hyperpolarizability

The response of a molecule to an applied external electric field is described by its polarizability (α) and hyperpolarizability (β). researchgate.net These properties are particularly important for materials with non-linear optical (NLO) activity, which have applications in optoelectronics. researchgate.net DFT calculations are a standard method for computing these values. The first-order hyperpolarizability (β) is a measure of the second-order NLO response. scribd.com By calculating the dipole moment, polarizability, and hyperpolarizability of Valeramide, N-(1-adamantyl)-, its potential as an NLO material can be theoretically assessed.

Analytical Techniques for Research Characterization and Purity Assessment

Spectroscopic Characterization Methodologies (for Synthetic Validation)

Spectroscopic analysis is fundamental to confirming the successful synthesis of Valeramide, N-(1-adamantyl)-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement, functional groups, and mass-to-charge ratio, collectively validating its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon and hydrogen framework of Valeramide, N-(1-adamantyl)-.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Valeramide, N-(1-adamantyl)-, the spectrum is expected to show distinct signals corresponding to the protons of the adamantyl cage, the valeramide chain, and the amide N-H group. The adamantyl moiety typically displays characteristic broad signals for its methine (-CH) and methylene (B1212753) (-CH₂) protons. mdpi.com The protons of the pentyl group would appear as multiplets in the aliphatic region, with the terminal methyl group showing a triplet. The amide proton signal would likely appear as a singlet or a broad signal at a downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for Valeramide, N-(1-adamantyl)- would feature a characteristic signal for the carbonyl carbon (C=O) of the amide group in the downfield region (typically ~170-180 ppm). researchgate.net The distinct carbon environments within the rigid adamantyl cage would also give rise to several signals. mdpi.com The five carbons of the valeramide side chain would each produce a unique signal in the aliphatic region of the spectrum.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Adamantyl -CH₂ | ~1.60 - 1.70 | Data not available |

| Adamantyl -CH | ~2.05 | Data not available |

| Amide N-H | ~5.30 (broad singlet) | N/A |

| Valeramide α-CH₂ | ~2.10 (triplet) | Data not available |

| Valeramide β, γ-CH₂ | ~1.30 - 1.60 (multiplets) | Data not available |

| Valeramide δ-CH₃ | ~0.90 (triplet) | Data not available |

| Amide C=O | N/A | ~172 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Valeramide, N-(1-adamantyl)- would exhibit characteristic absorption bands confirming its amide structure. A strong absorption band is expected around 1630-1680 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration (Amide I band). nih.gov Another significant band, the N-H bending vibration (Amide II band), would appear in the region of 1510-1570 cm⁻¹. nih.gov The N-H stretching vibration is also a key indicator, typically observed as a sharp peak around 3300-3500 cm⁻¹. Furthermore, C-H stretching vibrations from the adamantyl and pentyl groups would be visible in the 2850-3000 cm⁻¹ region. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3300 - 3500 |

| C-H (sp³) | Stretch | ~2850 - 3000 |

| C=O (Amide I) | Stretch | ~1630 - 1680 |

| N-H (Amide II) | Bend | ~1510 - 1570 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For Valeramide, N-(1-adamantyl)-, with a molecular formula of C₁₅H₂₅NO, the expected monoisotopic mass is approximately 235.19 Da. uni.luechemi.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed, along with characteristic fragment ions. Key fragmentation would likely involve the cleavage of the amide bond, leading to the formation of the stable adamantyl cation (m/z 135) and fragments corresponding to the valeramide side chain. nist.govnih.gov

| Adduct/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | 236.20090 | Protonated molecule, commonly seen in ESI/CI |

| [M+Na]⁺ | 258.18284 | Sodium adduct |

| [M]⁺ | 235.19307 | Molecular ion, seen in EI |

| Adamantyl cation | 135 | Characteristic fragment from cleavage of the N-adamantyl bond |

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are essential for separating Valeramide, N-(1-adamantyl)- from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment of research samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like Valeramide, N-(1-adamantyl)-. A reverse-phase HPLC method would be most suitable, typically employing a C18 stationary phase. nih.govnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov The compound is separated from impurities based on differences in their polarity and interaction with the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore absorbs UV light. A validated HPLC method can provide precise and accurate quantification of the compound's purity, often expressed as a percentage of the total peak area. nih.gov

For highly sensitive and selective analysis, particularly in complex matrices, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes smaller particle sizes in the column, resulting in higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. unizar.es Coupling the separation power of UPLC with the detection capabilities of tandem mass spectrometry (MS/MS) allows for the unambiguous identification and quantification of Valeramide, N-(1-adamantyl)- even at very low concentrations. frontiersin.org The first mass spectrometer (MS1) isolates the parent ion (e.g., [M+H]⁺ at m/z 236.2), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound, enhancing analytical confidence and minimizing interference from matrix components. amazonaws.com

Thin Layer Chromatography (TLC) in Synthesis Monitoring

Thin Layer Chromatography (TLC) is an essential analytical technique utilized for the real-time monitoring of the synthesis of Valeramide, N-(1-adamantyl)-. This method allows for the rapid, qualitative assessment of a reaction's progress by separating the components of a reaction mixture based on their differential affinities for the stationary and mobile phases. libretexts.orgwjpls.org In the context of amidations to produce N-acyladamantanamines, TLC is invaluable for determining the consumption of the limiting reactant and the concurrent formation of the amide product, thereby indicating the reaction's endpoint. libretexts.org

The typical synthesis of Valeramide, N-(1-adamantyl)- involves the coupling of a valeric acid derivative (e.g., valeryl chloride) with 1-adamantanamine. TLC monitoring is set up by spotting a small aliquot of the reaction mixture onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. wjpls.org Alongside the reaction mixture, reference spots of the starting materials (1-adamantanamine and the valeric acid derivative) are also applied to allow for direct comparison. libretexts.org A "co-spot," where the reaction mixture is spotted on top of the starting material spot, is often used to aid in the identification of spots with similar Rf values. libretexts.org

The polarity of the starting materials and the product dictates their mobility on the TLC plate. The starting amine (1-adamantanamine) is relatively polar and often exhibits a low retention factor (Rf), sometimes remaining near the baseline, especially in less polar solvent systems. reddit.com The final amide product, Valeramide, N-(1-adamantyl)-, is significantly less polar than the amine starting material. Consequently, it travels further up the plate, resulting in a higher Rf value. reddit.com

The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. For N-acyladamantanamines, common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) (DCM) with a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (MeOH). reddit.comreddit.com The ratio is optimized to achieve a product Rf value ideally between 0.3 and 0.7, which allows for clear separation from the starting materials and any potential byproducts. As the reaction proceeds, TLC plates developed at various time intervals will show the spot corresponding to the limiting reactant diminishing in intensity, while the spot for Valeramide, N-(1-adamantyl)- will appear and grow stronger. libretexts.org

Since the adamantane (B196018) and valeramide moieties lack strong chromophores, visualization of the spots on the TLC plate after development typically requires a staining agent, as the compound is not visible under UV light. reddit.com Common stains used for this class of compounds include potassium permanganate (B83412) solution or phosphomolybdic acid, which react to produce colored spots. reddit.com

Table 1: Representative TLC Data for Monitoring the Synthesis of Valeramide, N-(1-adamantyl)-

| Compound | Role | Expected Polarity | Representative Rf Value* | Visualization Method |

|---|---|---|---|---|

| 1-Adamantanamine | Starting Material | High | 0.15 | Potassium Permanganate Stain |

| Valeryl Chloride | Starting Material | Medium | 0.60 | Potassium Permanganate Stain |

| Valeramide, N-(1-adamantyl)- | Product | Low | 0.50 | Potassium Permanganate Stain |

Note: Rf values are hypothetical and for illustrative purposes, based on a representative solvent system such as 4:1 Hexane:Ethyl Acetate on a silica gel stationary phase. Actual values may vary based on specific experimental conditions.

X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation

X-ray diffraction (XRD) is the definitive analytical method for elucidating the precise three-dimensional molecular structure and crystal packing of Valeramide, N-(1-adamantyl)- in the solid state. This technique provides detailed information on bond lengths, bond angles, torsional angles, and the nature of intermolecular interactions, which are fundamental to understanding the compound's physicochemical properties. While the specific crystal structure of Valeramide, N-(1-adamantyl)- is not publicly available, extensive research on closely related alkyl N-(adamantan-1-yl)amides provides a clear and accurate model of its expected structural characteristics. researchgate.netnih.gov

The analysis of a single crystal of the compound using XRD would reveal the spatial arrangement of each atom in the asymmetric unit. For N-(adamantan-1-yl)amides, a key structural feature consistently observed is the formation of extensive hydrogen bonding networks. researchgate.net The amide group's N-H donor and the carbonyl C=O acceptor are critical to the supramolecular assembly. It is well-established that these molecules typically form a C(4) supramolecular chain synthon, where molecules are linked head-to-tail by intermolecular N–H···O hydrogen bonds. researchgate.net This interaction connects adjacent molecules into infinite one-dimensional chains extending through the crystal lattice. nih.gov

The data obtained from an XRD experiment includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom. This information allows for the calculation of all geometric parameters of the molecule. For a closely related compound, N-(Adamantan-1-yl)-2-chloroacetamide, the crystal structure has been solved, providing representative data for this class of molecules. nih.gov

Table 2: Representative Crystallographic Data for a Related N-(adamantan-1-yl)amide

| Parameter | Value |

|---|---|

| Analyzed Compound | N-(Adamantan-1-yl)-2-chloroacetamide nih.gov |

| Chemical Formula | C12H18ClNO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.5891 (3) |

| b (Å) | 10.3758 (5) |

| c (Å) | 17.0216 (8) |

| β (°) | 96.789 (2) |

| Volume (Å3) | 1155.19 (9) |

| Key Intermolecular Interaction | N–H···O Hydrogen Bond forming infinite chains nih.gov |

Note: This data is for N-(Adamantan-1-yl)-2-chloroacetamide and serves as a representative example for the structural class of N-(1-adamantyl)amides.

Future Directions and Emerging Research Avenues for N 1 Adamantyl Valeramide

Exploration of Novel Synthetic Routes and Derivatization Approaches

Future synthetic efforts will likely focus on creating a diverse library of N-(1-Adamantyl)valeramide analogs to explore a wider chemical space and refine biological activity. This involves not only modifications to the valeramide side chain but also functionalization of the adamantane (B196018) core itself.

Innovative Catalysis: The development of more efficient and selective catalytic systems is a key area of interest. For instance, the use of manganese catalysts for the N-adamantylation of amides presents a promising method for synthesizing derivatives in high yields. researchgate.net Research into other Lewis or Brønsted acid catalysts could further optimize reaction conditions for creating N-(adamantan-1-yl)amides. researchgate.net

Starting Material Modification: A common strategy involves the reaction of 1-adamantyl isocyanate with various amines to produce urea (B33335) derivatives, or the reaction of adamantane-1-carbohydrazide (B96139) with isothiocyanates to form carbothioamides. nih.govmdpi.com Future work could expand on these platforms, for example, by reacting 1-adamantyl isothiocyanate with a wider range of cyclic secondary amines to yield novel N-(1-adamantyl)carbothioamides. nih.govnih.gov

Derivatization Strategies: The creation of hybrid molecules by clubbing the adamantane moiety with other pharmacologically active heterocycles, such as thiazoles or oxazoles, is a promising approach. nih.govrsc.org This can be achieved through multi-step synthesis, often starting from 1-adamantylamine or adamantane-1-carbonyl chloride. mdpi.comnih.gov Derivatization of amine groups with reagents like 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) is another technique that can be explored to create novel analogs for analysis and screening. scispace.com

| Synthetic Approach | Starting Materials | Key Reagents/Catalysts | Resulting Derivatives | Reference |

| N-Adamantylation | 1-Bromoadamantane (B121549), Carboxylic acid amides | Manganese salts/complexes | N-(Adamantan-1-yl)amides | researchgate.net |

| Isocyanate Addition | 1-Adamantyl isocyanate, Heteroarylamines | Triethylamine or Butyl lithium | 1-Adamantyl-3-heteroaryl ureas | nih.gov |

| Carbothioamide Formation | 1-Adamantyl isothiocyanate, Cyclic secondary amines | Ethanol (solvent) | N-(1-adamantyl)carbothioamides | nih.govnih.gov |

| Hydrazide Condensation | Adamantane-1-carbohydrazide, Aldehydes/Ketones | Ethanol (solvent) | Hydrazide-hydrazones | mdpi.com |

Application of Advanced Screening Methodologies for Biological Activity (In Vitro)

To efficiently assess the biological potential of newly synthesized N-(1-Adamantyl)valeramide derivatives, high-throughput and high-content screening methods are essential. Future research will leverage these technologies to screen compound libraries against a broad range of biological targets.

Antimicrobial and Antifungal Assays: Given that many adamantane derivatives exhibit antimicrobial properties, systematic in vitro screening against panels of pathogenic Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, will continue to be important. mdpi.comnih.gov These screens help identify compounds with potent antibacterial or antifungal activity and determine their minimum inhibitory concentrations (MIC). mdpi.com

Enzyme Inhibition Assays: The adamantane scaffold is present in several approved enzyme inhibitors, such as Vildagliptin and Saxagliptin (DPP-IV inhibitors). nih.gov Future screening campaigns should therefore include a diverse array of enzymatic assays. For example, adamantyl ureas have been screened for inhibitory activity against human soluble epoxide hydrolase (sEH), and other derivatives have been tested against urease, α-amylase, and α-glucosidase. nih.govrsc.org

Cell-Based Assays: Evaluating the cytotoxicity and antiproliferative activity of new analogs against various cancer cell lines (e.g., HeLa, MCF-7, HCT-116) is a critical step in cancer drug discovery. mdpi.comresearchgate.net Furthermore, assays measuring the inhibition of nitric oxide and TNF-α production in cell lines like RAW 264.7 can identify compounds with anti-inflammatory potential. nih.gov

Integration of Omics Technologies in Target Identification

A significant challenge in pharmacology is the precise identification of a drug's molecular targets, which is crucial for understanding its mechanism of action and potential side effects. The integration of "omics" technologies offers a powerful, unbiased approach to this challenge. nih.govnih.gov For N-(1-Adamantyl)valeramide and its derivatives, these technologies can illuminate their biological functions.

Proteomics: Proteomic techniques, particularly those based on high-throughput mass spectrometry, are commonly used for target screening. nih.gov By comparing the protein expression profiles of cells treated with an N-(1-Adamantyl)valeramide analog versus untreated cells, researchers can identify proteins whose expression or post-translational modification state is altered, suggesting they are either direct targets or part of the downstream pathway.

Genomics and Transcriptomics: Genomic technologies can help identify gene mutations associated with diseases, while transcriptomic analysis reveals changes in gene expression patterns upon drug treatment. nih.gov These approaches can provide clues about the cellular pathways modulated by adamantane compounds.

Metabolomics: As the most direct readout of a cell's physiological state, metabolomics can reveal how N-(1-Adamantyl)valeramide derivatives affect cellular metabolism, providing insights into their mechanism of action and potential therapeutic applications. nih.gov

Multi-Omics Integration: The true power of this approach lies in integrating data from multiple omics levels (proteogenomics, single-cell multi-omics, etc.). nih.govnih.gov This systems-level view can help construct comprehensive regulatory networks, identify key molecules and pathways affected by the compound, and ultimately pinpoint the most promising therapeutic targets. nih.gov

Development of Predictive Models for Structure-Activity Relationships

As libraries of N-(1-Adamantyl)valeramide analogs are synthesized and tested, the resulting data can be used to build computational models that predict the biological activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool in this endeavor, enabling the rational design of more potent and selective molecules. nih.gov

3D-QSAR Studies: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models. These models correlate the 3D structural features of molecules with their biological activity. nih.gov For adamantyl derivatives, such models can identify the key steric and electrostatic fields that are crucial for target binding and selectivity, for instance, in distinguishing between a desired target (like a bacterial enzyme) and an off-target (like human sEH). nih.gov

Machine Learning Algorithms: Modern QSAR studies increasingly employ a variety of machine learning algorithms, such as Support Vector Machines (SVM), Bagging, Gradient Boosting Decision Trees (GBDT), and XGBoost, to build robust predictive models. mdpi.com These models can be trained on datasets of compounds with known activities to predict the potency of new, untested structures.

Model Validation and Application: Rigorous internal and external validation is crucial to ensure the predictive power of any QSAR model. mdpi.comnih.gov Once validated, these models can be used to virtually screen large compound libraries, prioritizing the synthesis of candidates with the highest predicted activity and most favorable properties, thereby accelerating the drug discovery process. nih.gov

Investigation into Multi-Target Modulators Based on Adamantane Scaffolds